REACTION_CXSMILES
|
[CH3:1][C:2]([NH:4][C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1)=[O:3].[CH3:12][C:13]([O:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=1[C:22]([OH:24])=[O:23])=[O:14].C([O-])(=O)CCCCCCCCCCCCCCCCC.[Mg+2].C([O-])(=O)CCCCCCCCCCCCCCCCC>>[CH3:1][C:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)=[O:3].[CH3:12][C:13]([O:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=1[C:22]([OH:24])=[O:23])=[O:14] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)NC=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OC=1C=CC=CC1C(=O)O
|
Name
|
cellulose
|
Quantity
|
175 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
cellulose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
magnesium stearate
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Mg+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a dwell time of 1 min
|
Duration
|
1 min
|
Name
|
|
Type
|
|
Smiles
|
CC(=O)NC=1C=CC(=CC1)O.CC(=O)OC=1C=CC=CC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |